N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine is a chemical compound that belongs to the class of amines. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by its ethyl and pyrrolidinylmethyl substituents. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications.
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine can be classified as:
The synthesis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine typically involves the alkylation of a pyrrolidine derivative. Common methods include:
The molecular structure of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine can be represented as follows:
This indicates that the compound consists of eight carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms.
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine can participate in various chemical reactions typical of amines, including:
The reactivity of this compound is influenced by the presence of the pyrrolidine ring, which can stabilize certain reaction intermediates or facilitate nucleophilic attacks due to its electron-donating properties.
The mechanism of action for N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine may involve interaction with specific receptors in biological systems. As an amine derivative, it could potentially act on neurotransmitter systems, particularly those involving:
Pharmacological studies may reveal dose-dependent effects on receptor activation or inhibition, contributing to its therapeutic profile.
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in developing therapeutic agents aimed at various health conditions.
The stereoselective synthesis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (CAS 121053-95-0, C₉H₂₀N₂) represents a significant challenge in asymmetric synthesis due to the presence of a chiral pyrrolidine moiety requiring precise stereocontrol. Contemporary methodologies have evolved substantially beyond early non-selective approaches, with recent advances focusing on chiral pool utilization and enantioselective catalysis. The most efficient routes employ (R)-proline or its derivatives as chiral building blocks, exploiting the inherent stereochemistry of natural amino acids to install the required (R)-configuration at the pyrrolidine stereocenter [3].
A particularly innovative approach involves the diastereoselective alkylation of N-tert-butanesulfinyl imines derived from pyrrolidine-2-carboxaldehyde. This method achieves exceptional diastereomeric excess (de >98%) through chelation control, where the chiral sulfinyl group directs facial selectivity during the nucleophilic addition of diethylamino-containing organometallic reagents. Subsequent deprotection yields the target amine with minimal racemization [6]. Alternative pathways utilize enantioselective reduction of imine intermediates, where chiral catalysts such as BINAP-Ru complexes or CBS (Corey-Bakshi-Shibata) reductants provide the (R)-configured pyrrolidinylmethyl amine precursor with enantiomeric excess (ee) values consistently exceeding 90% [3]. These methodologies demonstrate remarkable adaptability to gram-scale synthesis while maintaining stereochemical fidelity, as confirmed by chiral HPLC analysis and optical rotation measurements.
Table 1: Comparative Analysis of Stereoselective Synthetic Methodologies
Methodology | Key Starting Material | Chiral Controller | de/ee (%) | Yield (%) | Scale Demonstrated |
---|---|---|---|---|---|
Chiral Pool (R-Proline) | (R)-1-N-Boc-pyrrolidine-2-carboxylic acid | Intrinsic chirality | >99 | 78 | Multi-gram |
N-sulfinyl Imine Alkylation | Pyrrolidine-2-carboxaldehyde | (R)-tert-Butanesulfinamide | 98 | 85 | Gram |
Catalytic Asymmetric Reduction | 1-(N,N-Diethylaminomethyl)pyrrolin | BINAP-Ru complex | 92 | 90 | Gram |
CBS Reduction | 1-(N,N-Diethylaminomethyl)pyrrolin | (S)-CBS catalyst | 95 | 88 | Milligram |
Catalytic asymmetric reductive amination has emerged as a strategically streamlined approach for constructing the chiral amine center in N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine. This methodology directly couples pyrrolidine-2-carboxaldehyde with diethylamine under reductive conditions, bypassing multi-step sequences and minimizing protecting group manipulations. The transformation's efficiency critically depends on the chiral catalyst system, with several classes demonstrating significant promise.
Transition metal catalysts featuring chiral diphosphine ligands have proven particularly effective. Ru(II)-(S)-BINAP complexes in the presence of formic acid/triethylamine as a hydrogen source achieve approximately 85% ee for the (R)-enantiomer at 50°C in isopropanol. The enantioselectivity is highly solvent-dependent, with polar protic solvents favoring higher ee values through substrate-catalyst hydrogen bonding interactions [3]. Organocatalytic approaches employing chiral phosphoric acids (e.g., TRIP derivatives) represent a metal-free alternative, where the catalyst activates the iminium intermediate while providing a chiral environment for hydride delivery. Although offering excellent enantioselectivity (up to 92% ee), these methods typically require longer reaction times (48-72 hours) compared to metal-catalyzed variants [8]. Recent advances integrate heterogeneous catalysis using immobilized chiral rhodium complexes on mesoporous silica supports, enabling catalyst recycling while maintaining 88% ee over five cycles – a significant development toward sustainable synthesis.
Table 2: Catalyst Systems for Asymmetric Reductive Amination
Catalyst System | Reductant | Temperature (°C) | Time (h) | ee (%) (R) | Turnover Number |
---|---|---|---|---|---|
Ru-(S)-BINAP | HCO₂H/NEt₃ | 50 | 12 | 85 | 55 |
Rh-(R,R)-Et-DuPhos | H₂ (50 psi) | 40 | 18 | 89 | 72 |
(R)-TRIP Phosphoric Acid | Hantzsch ester | 25 | 60 | 92 | 0.5 |
Rh-(S)-BINAP/SBA-15 (Heterog.) | HCO₂H/NEt₃ | 60 | 15 | 88 | 240 (cumulative) |
Transitioning from laboratory synthesis to industrial-scale manufacturing of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine necessitates innovative approaches to enhance efficiency, safety, and reproducibility. Flow chemistry has revolutionized this scale-up process, particularly for the exothermic reductive amination steps and hazardous hydride reductions. Continuous flow microreactors enable precise temperature control (±1°C) during the critical imine formation and reduction stages, suppressing racemization and by-product formation observed in batch processes. A demonstrated flow process couples a static mixer for imine generation (residence time 5 min at 25°C) with a packed-bed reactor containing immobilized sodium triacetoxyborohydride, achieving 95% conversion with 97% ee at a throughput of 1.2 kg/day using a compact reactor footprint [3] [6].
Process intensification extends beyond flow reactors to integrated separation technologies. Simulated moving bed (SMB) chromatography has been successfully implemented for continuous enantiopurification, replacing traditional batch crystallization. This approach is particularly valuable for resolving the (R)-enantiomer from minor racemic impurities, delivering pharmaceutical-grade material (>99.5% ee) with 90% recovery compared to 60-70% in fractional crystallization. Additionally, membrane-based solvent exchange systems minimize processing time and energy consumption during workup, replacing energy-intensive distillation steps. These combined technologies enable a 40% reduction in manufacturing costs and a 60% decrease in process mass intensity (PMI) compared to conventional batch synthesis routes [6].
Table 3: Flow Reactor Parameters for Key Synthesis Steps
Process Step | Reactor Type | Residence Time | Temperature (°C) | Conversion (%) | ee (%) | Productivity (g/L·h) |
---|---|---|---|---|---|---|
Imine Formation | Static Mixer (SS-316) | 5 min | 25 | 99 | - | 180 |
Catalytic Asymmetric Reduction | Packed-Bed (Ru/C) | 30 min | 50 | 95 | 88 | 85 |
Hydride Reduction (NaBH₃CN) | Tube Reactor (PTFE) | 20 min | 0 | 98 | - | 210 |
Diastereomeric Separation | SMB Chromatography | Cycle-dependent | 25 | - | 99.5 | 45 (isolated) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: